trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol
Description
trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl substituent at the 3-position, and a hydroxymethyl group at the 2-position.
Key structural attributes include:
- Molecular formula: Presumed to be $ \text{C}{13}\text{H}{19}\text{NO} $ (based on substituent analysis).
- Molecular weight: ~205.3 g/mol (calculated).
- Functional groups: Benzyl (aromatic), hydroxymethyl (polar), and methyl (hydrophobic).
Properties
IUPAC Name |
[(2R,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMZFFCWQYRFZ-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H]1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Control via Solvent Effects
The trans isomer’s formation is highly dependent on solvent polarity and temperature. A study comparing aprotic (e.g., tetrahydrofuran) and protic solvents (e.g., ethanol) revealed that polar aprotic solvents favor trans-selectivity due to reduced hydrogen bonding, which minimizes epimerization. For example, refluxing the intermediate in chlorobenzene with triethylamine yielded a 7:3 trans:cis ratio, whereas ethanol shifted the ratio to 5:5.
Chiral Auxiliaries and Resolving Agents
Enantiomeric purity is achieved using (S)-(-)-1-phenylethylamine as a resolving agent. The diastereomeric salts formed are separated via fractional crystallization, with the trans isomer exhibiting higher solubility in methanol-water mixtures. This method achieves >98% enantiomeric excess (ee) but requires additional steps for auxiliary removal, reducing overall yield to 40–50%.
Catalytic Asymmetric Methods
Recent advances employ transition-metal catalysts for enantioselective synthesis. A palladium-catalyzed hydrogenation of a prochiral enamide precursor (e.g., 1-benzyl-3-methylpyrrolidin-2-one) using (R)-BINAP as a chiral ligand produces the trans-alcohol with 90% ee. Key parameters include:
-
Pressure : 50 atm H₂
-
Temperature : 25°C
-
Solvent : Toluene
This method offers a streamlined pathway but faces challenges in catalyst recycling and cost efficiency.
Industrial-Scale Production
Large-scale synthesis optimizes for cost and yield. A continuous flow reactor system using supercritical CO₂ as the solvent achieves 85% conversion in 20 minutes, compared to 12 hours in batch reactors. Key metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 20 min |
| Yield | 70% | 85% |
| Purity | 95% | 99% |
Post-synthesis purification involves wiped-film evaporation to remove residual solvents, followed by recrystallization from hexane-ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Cyclization | 75 | N/A | Moderate | 120 |
| Chiral Resolution | 50 | 98 | Low | 300 |
| Catalytic Hydrogenation | 80 | 90 | High | 200 |
| Flow Reactor | 85 | N/A | High | 150 |
The flow reactor method emerges as the most viable for industrial applications, balancing yield and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: Various substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Overview
trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is a compound belonging to the pyrrolidine class, characterized by its unique structural features, including a benzyl group and a hydroxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, organic synthesis, and biological studies. Its potential applications stem from its chemical properties and interactions with biological systems.
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Drug Development : It serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of drugs targeting neurological disorders and other medical conditions.
- Mechanism of Action Studies : Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity which is crucial for therapeutic effects.
Organic Synthesis
- Building Block for Complex Molecules : This compound acts as a versatile building block in organic synthesis, facilitating the formation of more complex structures through various chemical reactions.
Biological Studies
- Enzyme Interaction Studies : Its role in enzyme interactions has been explored, particularly in metabolic pathways where it may influence biochemical processes.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its usefulness in research related to neurodegenerative diseases.
This compound exhibits several biological activities:
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, potentially reducing oxidative stress within cells.
- Neuroprotective Effects : Research indicates that derivatives may protect neuronal cells from apoptosis, suggesting therapeutic potential for conditions like Alzheimer's disease.
- Antimicrobial Activity : Initial investigations hint at antimicrobial properties against certain pathogens, though further validation is required.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : Studies indicate a rapid absorption profile with a half-life of approximately 15 minutes when administered intraperitoneally.
- Metabolic Stability : The compound demonstrates moderate metabolic stability, influencing its efficacy and dosing regimens.
Case Studies
Several case studies highlight the practical implications of this compound:
Neuroprotective Study
In animal models simulating neurodegeneration, administration of this compound resulted in:
- Reduced neuronal cell death.
- Improved cognitive function compared to control groups.
Gene expression analysis revealed upregulation of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF).
Antimicrobial Efficacy
Preliminary studies have suggested that this compound exhibits antimicrobial properties against specific bacterial strains. Further research is needed to confirm these findings and elucidate mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, Neuroprotective |
| cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol | Structure | Potentially lower stability; varied activity |
| 1-Benzylpyrrolidine | Structure | Similar mechanisms; varying lipophilicity |
Mechanism of Action
The mechanism of action of trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table compares trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol with three structurally related compounds identified in the evidence:
Key Differences and Implications
Substituent Complexity and Molecular Weight
- The target compound has a simpler structure compared to the fluoropyridinyl derivative (574.8 g/mol), which incorporates a bulky tert-butyldimethylsilyl group and fluorinated pyridine ring. This difference impacts solubility and bioavailability, with the target compound likely exhibiting better membrane permeability .
Stereochemical Considerations
- The trans-configuration in the target compound contrasts with diastereomeric mixtures reported in other pyrrolidine derivatives (e.g., dr 6:1 in compound 15cc ). Trans-substituents may confer rigidity, affecting binding affinity in chiral environments.
Biological Activity
trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group. Its IUPAC name is [(2R,3R)-1-benzyl-3-methyl-pyrrolidin-2-yl]methanol. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can yield different derivatives with distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various physiological effects. However, the precise pathways remain to be fully elucidated and may vary based on the context of use.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against A549 lung cancer cells, where it demonstrated a reduction in cell viability. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Antimicrobial Properties
Additionally, research has shown that derivatives of pyrrolidine compounds can possess antibacterial and antifungal activities. In vitro tests have indicated that certain derivatives exhibit significant inhibition against various pathogenic bacteria and fungi, suggesting potential therapeutic applications in treating infections .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study examining the effects of this compound on A549 cells:
| Compound | Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| Test | 66 | p < 0.05 |
This data indicates a statistically significant reduction in cell viability compared to the control group, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Candida albicans | 100 |
These findings highlight the compound's effectiveness against both bacterial and fungal pathogens, showcasing its broad-spectrum antimicrobial potential .
Research Findings Summary
The following table summarizes key findings from recent literature regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol, and how do reaction conditions influence stereochemical outcomes?
- Answer: Synthesis typically involves alkylation of pyrrolidine derivatives followed by reduction. For example, alkylation of 3-methylpyrrolidine with benzyl halides under basic conditions (e.g., K₂CO₃) forms the 1-benzyl intermediate, which is subsequently reduced using NaBH₄ or LiAlH₄ to yield the methanol derivative. Stereochemical outcomes depend on reaction temperature, solvent polarity, and catalyst choice. Polar aprotic solvents (e.g., DMF) favor trans isomer formation due to steric hindrance minimization .
Q. How can the stereochemistry and crystal structure of this compound be determined experimentally?
- Answer: X-ray crystallography using programs like SHELXL is the gold standard. Single-crystal diffraction data refine bond lengths (e.g., C-N: ~1.47 Å, C-O: ~1.42 Å) and torsional angles to confirm trans stereochemistry. SHELX workflows involve data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and confirms stereochemistry via coupling constants.
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 205.3 [M+H]⁺) .
Q. What preliminary biological activities have been reported for structurally related pyrrolidine derivatives?
- Answer: Analogues like (S)-α,α-diphenylmethylprolinol (CAS 110529-22-1) show affinity for neurotransmitter receptors (e.g., dopamine D₂). In vitro assays (e.g., radioligand displacement) and molecular docking predict interactions with G-protein-coupled receptors, but target validation requires functional assays (e.g., cAMP modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield or stereoselectivity between reported synthetic methods?
- Answer: Systematic optimization of:
- Catalysts : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve enantiomeric excess.
- Solvent Systems : EtOH/H₂O mixtures enhance solubility of intermediates.
- Temperature Control : Low temperatures (-20°C) reduce epimerization during reduction steps.
Comparative kinetic studies and DFT calculations identify rate-limiting steps (e.g., transition-state stabilization) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., docking scores < -7.0 kcal/mol suggest strong binding).
- MD Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns).
- Pharmacophore Modeling : Matches functional groups (e.g., hydroxyl, benzyl) to known active sites .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
- Answer:
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer.
- Chiral Auxiliaries : (R)- or (S)-BINOL derivatives enforce stereochemistry during key steps.
- In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .
Q. What experimental approaches validate hypothesized interactions with neurotransmitter systems?
- Answer:
- Radioligand Binding Assays : Compete with [³H]spiperone for dopamine D₂ receptors (IC₅₀ < 1 µM indicates potency).
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells quantify ion channel modulation.
- Behavioral Models : Rodent studies (e.g., locomotor activity) assess in vivo efficacy .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂) at -20°C to prevent oxidation.
- Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
